

Application Note: Ombuin 3-glucoside for Investigating Src Kinase Inhibition[1][2]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Ombuin 3-glucoside

Cat. No.: B12369234

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Introduction & Scientific Rationale

Ombuin 3-glucoside is a flavonoid glycoside found in *Gynostemma pentaphyllum* and *Rhamnus erythroxylon*.^{[1][2][5][6][7]} Src kinase (proto-oncogene tyrosine-protein kinase Src) is a non-receptor tyrosine kinase that acts as a critical signal transducer in pathways regulating cell proliferation, migration, and inflammation (e.g., TLR4/NF- κ B signaling).^{[1][2]}

Why Investigate **Ombuin 3-glucoside**?

- **Direct vs. Prodrug Mechanism:** Flavonoid glycosides often exhibit reduced direct kinase inhibition compared to aglycones due to steric hindrance of the sugar moiety in the ATP-binding pocket.^[1] However, they frequently show superior stability and transport. This guide allows researchers to distinguish whether **Ombuin 3-glucoside** acts as a direct inhibitor or requires intracellular hydrolysis to Ombuin.^{[1][2]}
- **Anti-Neuroinflammatory Potential:** Recent studies link Ombuin derivatives to the suppression of neuroinflammation via the Src/PI3K/Akt/NF- κ B axis, making this compound a high-value target for neurodegenerative research.^{[1][4]}

- Dual-Targeting: Beyond Src, **Ombuin 3-glucoside** is a known PPAR α/δ agonist, offering potential for multi-target pharmacology studies.[\[1\]](#)[\[2\]](#)

Chemical & Physical Properties

Understanding the physicochemical nature of the compound is prerequisite for reproducible assays.

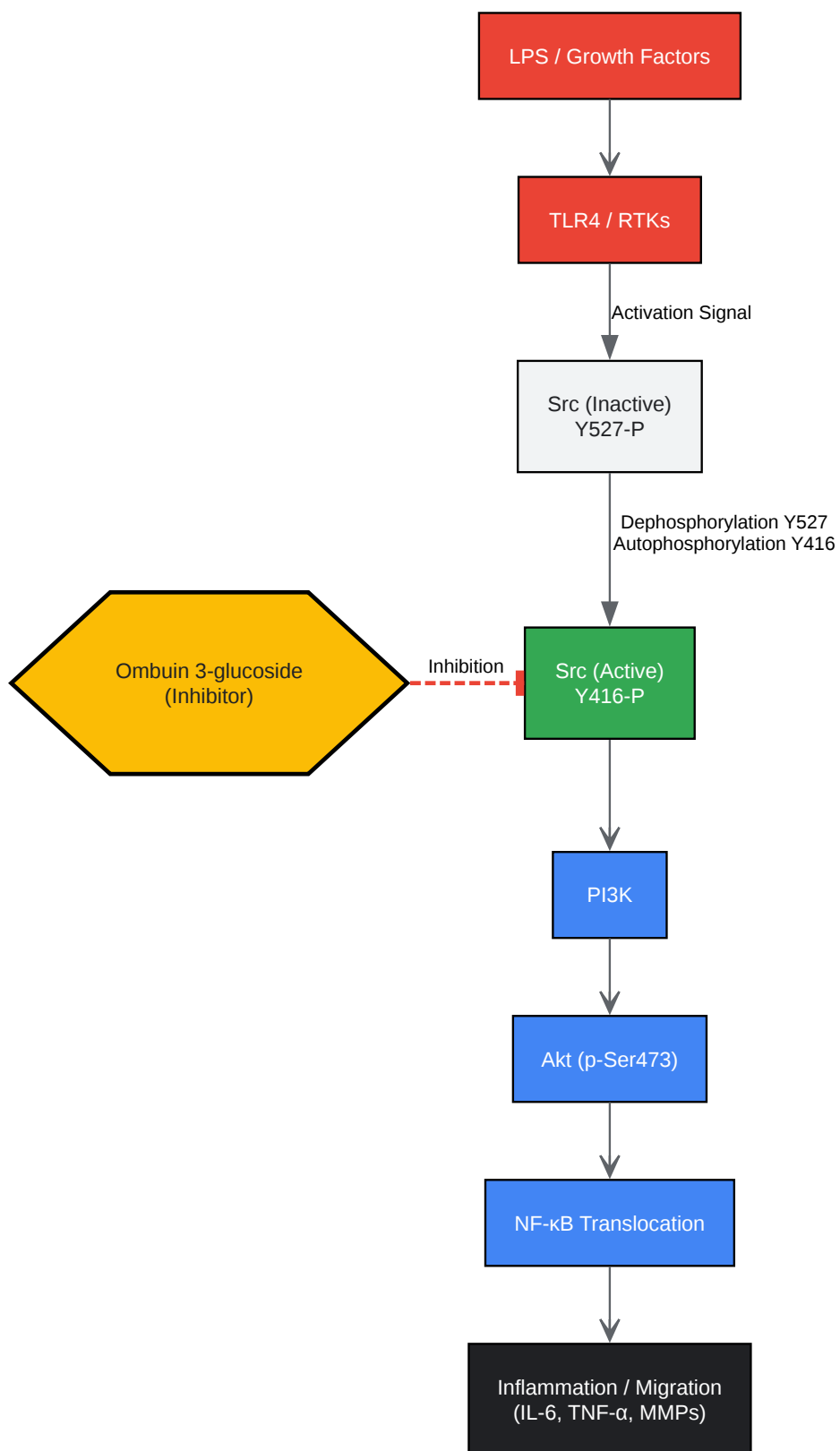
Property	Specification	Critical Note
IUPAC Name	Ombuin-3-O- β -D-glucopyranoside	Distinct from Ombuin (Aglycone)
Molecular Weight	~492.43 g/mol	Heavier than aglycone (~330 g/mol)
Solubility	DMSO (>10 mg/mL), Ethanol (Moderate)	Insoluble in water. Precipitates in aqueous buffer if >1% DMSO. [1] [2]
Stability	Hygroscopic solid. [1] [2]	Store at -20°C. Solutions stable for 1 week at 4°C.
Appearance	Yellow crystalline powder	Protect from light to prevent photo-oxidation. [1] [2]

Mechanism of Action: The Src Signaling Axis

Ombuin 3-glucoside is hypothesized to attenuate Src activation (autophosphorylation at Tyr416) either by direct ATP-competitive binding or by intracellular conversion to Ombuin.[\[1\]](#)[\[2\]](#)

Pathway Visualization

The following diagram illustrates the signal transduction pathway where **Ombuin 3-glucoside** exerts its effect, specifically blocking the transduction from surface receptors (like TLR4) to downstream effectors (NF- κ B).[\[1\]](#)[\[2\]](#)



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Caption: Proposed mechanism of **Ombuin 3-glucoside** interfering with Src-mediated downstream signaling (PI3K/Akt/NF- κ B).[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[8\]](#)

Experimental Protocols

Protocol A: In Vitro Kinase Assay (Cell-Free)

Objective: Determine if **Ombuin 3-glucoside** directly inhibits Src kinase activity or requires metabolic activation.[\[1\]](#)[\[2\]](#) System: Recombinant Human Src Kinase + FRET/Radiometric detection.[\[1\]](#)[\[2\]](#)

Materials:

- Recombinant active Src kinase (human).[\[1\]](#)[\[2\]](#)
- Substrate: Poly-(Glu:Tyr) (4:[\[1\]](#)[\[2\]](#)1) peptide.[\[1\]](#)[\[2\]](#)
- ATP (10 μ M and 1 mM for competition studies).[\[1\]](#)[\[2\]](#)
- **Ombuin 3-glucoside** (Stock: 10 mM in DMSO).[\[1\]](#)[\[2\]](#)[\[7\]](#)
- Control Inhibitor: Dasatinib or PP2.[\[1\]](#)

Procedure:

- Preparation: Dilute **Ombuin 3-glucoside** in 1x Kinase Buffer to 5x final concentrations (Range: 0.1 μ M to 100 μ M). Ensure final DMSO < 1%.
- Enzyme Mix: Prepare Src kinase solution (0.2 ng/ μ L).
- Incubation: Mix 5 μ L of Compound + 5 μ L of Enzyme. Incubate for 15 min at RT. Crucial Step: This allows the compound to access the binding pocket before ATP competition.
- Reaction Start: Add 15 μ L of ATP/Substrate mix.
- Reaction: Incubate for 60 min at RT.
- Termination: Add Stop Solution (EDTA-based).

- Detection: Measure phosphorylation via fluorescence (e.g., ADP-Glo or HTRF).[1][2]

Data Analysis:

- Plot % Inhibition vs. Log[Concentration].
- Calculate IC50.[1][9]
- Interpretation: High IC50 (>50 μM) suggests the glucoside is a poor direct inhibitor and likely acts as a prodrug in cells.[2] Low IC50 (<10 μM) confirms direct inhibition.[1][2]

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Validate target engagement (binding) of **Ombuin 3-glucoside** to Src protein within the complex environment of intact cells.[1][2] This distinguishes specific binding from non-specific toxicity.[1]

Materials:

- Cell Line: BV-2 Microglia or Src-overexpressing HEK293.[1][2]
- Lysis Buffer (non-denaturing) with Protease Inhibitors.[1][2]
- PCR Thermal Cycler.[1]

Procedure:

- Treatment: Treat live cells with **Ombuin 3-glucoside** (e.g., 50 μM) or DMSO control for 2 hours.[1][2]
- Harvest: Wash cells with PBS, trypsinize, and resuspend in PBS with protease inhibitors.
- Aliquot: Split cell suspension into 8-10 PCR tubes (50 μL each).
- Thermal Challenge: Heat each tube to a distinct temperature (Range: 40°C to 65°C) for 3 minutes.
- Cooling: Immediately incubate at RT for 3 min, then snap-freeze in liquid nitrogen (lysis).

- Extraction: Thaw, vortex, and centrifuge at 20,000 x g for 20 min at 4°C. The supernatant contains the soluble (stabilized) protein.
- Analysis: Analyze supernatants via Western Blot for Total Src.

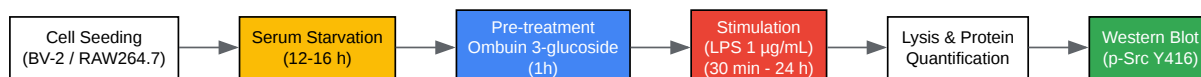
Expected Result:

- If **Ombuin 3-glucoside** binds Src, the "melting curve" of Src will shift to the right (higher thermal stability) in the treated samples compared to DMSO.[1]

Protocol C: Functional Pathway Analysis (Western Blot)

Objective: Assess the downstream physiological impact of Src inhibition.[2]

Workflow Diagram:



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Caption: Sequential workflow for assessing cellular kinase inhibition.

Detailed Steps:

- Seeding: Seed cells (BV-2) in 6-well plates. Grow to 80% confluence.
- Starvation: Switch to serum-free media for 12 hours to reduce basal Src phosphorylation.
- Pre-treatment: Add **Ombuin 3-glucoside** (10, 20, 40 µM) for 1 hour. Include DMSO control.
- Stimulation: Add LPS (1 µg/mL) to induce Src activation.[1][2] Incubate for 30 minutes (for phosphorylation) or 24 hours (for cytokine release).[1][2]
- Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Sodium Orthovanadate is critical).
- Immunoblotting:

- Primary Targets: p-Src (Tyr416), Total Src.[1][2]
- Secondary Targets: p-Akt (Ser473), p-p65 (NF-κB).[1][2]
- Loading Control: β-Actin or GAPDH.[1][2]

Troubleshooting & Optimization (Expert Insights)

Issue	Probable Cause	Solution
Precipitation in Media	High concentration or rapid addition.[1][2]	Pre-dilute compound in warm media (37°C) before adding to cells. Keep final DMSO < 0.5%.[1]
No Inhibition in Cell-Free Assay	Glucoside moiety hindrance.[1][2]	The compound may be a prodrug.[1] Rely on CETSA and Cellular WB data.[1][2][8] If active in cells but not in vitro, intracellular hydrolysis is occurring.
High Background Signal	Inadequate washing or phosphatase activity.[1][2]	Use 5% BSA for blocking (Milk contains phosphoproteins).[1][2] Ensure phosphatase inhibitors are fresh.[1]
Cell Toxicity	Non-specific effects.[1][2]	Perform an MTT/CCK-8 assay first to determine the non-toxic range (likely < 100 μM).[1][2]

References

- Ombuin-3-O-β-D-glucopyranoside as a PPAR agonist: Title: Ombuin-3-O-β-D-glucopyranoside from *Gynostemma pentaphyllum* is a dual agonistic ligand of peroxisome proliferator-activated receptors α and δ/β.[1][2][6] Source: Biochemical and Biophysical Research Communications (2013).[1][2][6] Link:[[Link](#)]

- Ombuin and Src Kinase Inhibition in Neuroinflammation: Title: Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxyllon Pall.[1][4] Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF- κ B Signaling Pathway.[1][2][4][8] Source: International Journal of Molecular Sciences (2024).[1][2][4] Link:[Link][1][2]
- General Flavonoid Kinase Inhibition Mechanisms: Title: Compounds from Natural Sources as Protein Kinase Inhibitors.[1] Source: Molecules (2020).[1][2] Link:[Link][1][2]
- **Ombuin 3-glucoside** Chemical Data: Title: **Ombuin 3-glucoside** Compound Summary. Source: PubChem.[1][2] Link:[Link][1][2]

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Sources

- [1. Ombuin - Wikipedia \[en.wikipedia.org\]](#)
- [2. Ombuin 3-glucoside | C₂₃H₂₄O₁₂ | CID 91884986 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Frontiers | Indirubin attenuates sepsis by targeting the EGFR/SRC/PI3K and NF- \$\kappa\$ B/MAPK signaling pathways in macrophages \[frontiersin.org\]](#)
- [4. Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxyllon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF- \$\kappa\$ B Signaling Pathway - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. medchemexpress.com \[medchemexpress.com\]](#)
- [6. Ombuin-3-O- \$\beta\$ -D-glucopyranoside from Gynostemma pentaphyllum is a dual agonistic ligand of peroxisome proliferator-activated receptors \$\alpha\$ and \$\delta/\beta\$ - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. Ombuin 3-glucoside | CAS:158642-42-3 | Manufacturer ChemFaces \[chemfaces.com\]](#)
- [8. Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxyllon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF- \$\kappa\$ B Signaling Pathway - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [9. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Application Note: Ombuin 3-glucoside for Investigating Src Kinase Inhibition[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12369234/docs#application-note-ombuin-3-glucoside-for-investigating-src-kinase-inhibition-1-2>]

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